molecular formula C25H34N2O5 B15296102 ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate

ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate

Cat. No.: B15296102
M. Wt: 442.5 g/mol
InChI Key: BKNHJLQNOACZGY-XFQXTVEOSA-N
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Description

Ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate typically involves multiple steps, including the formation of the indoloquinoline core and the introduction of the ditert-butyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the indoloquinoline core or the ester groups.

    Substitution: Functional groups on the indoloquinoline core can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Properties

Molecular Formula

C25H34N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate

InChI

InChI=1S/C25H34N2O5/c1-24(2,3)31-22(29)26-12-15(14-28)10-18-17-8-7-9-19-21(17)16(11-20(18)26)13-27(19)23(30)32-25(4,5)6/h7-9,13,15,18,20,28H,10-12,14H2,1-6H3/t15-,18-,20-/m1/s1

InChI Key

BKNHJLQNOACZGY-XFQXTVEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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